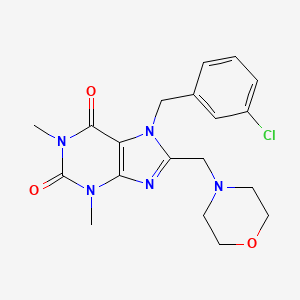
1-ethyl-4-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-ethyl-4-methyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 86911-83-3 . It has a molecular weight of 161.25 and its IUPAC name is 1-ethyl-4-methylindoline . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C11H15N . More detailed structural information may be available in 2D or 3D molecular models .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown liquid . More detailed physical and chemical properties may be available from specialized databases .科学的研究の応用
Indole Synthesis and Classification
Indole compounds, including 1-ethyl-4-methyl-2,3-dihydro-1H-indole, are pivotal in organic chemistry due to their widespread occurrence in natural products and their applications in drug development. Taber and Tirunahari (2011) reviewed the indole synthesis methods, presenting a comprehensive classification system for all known indole syntheses. This framework emphasizes the diversity and complexity of indole synthesis strategies, highlighting their significance in creating compounds for scientific research applications (Taber & Tirunahari, 2011).
Role in Pharmacology and Drug Development
Indole and its derivatives are known for their extensive pharmacological activities. Ali et al. (2013) discussed the medicinal applications of indoles and indazoles, showcasing their antibacterial, anticancer, anti-inflammatory, and antiviral properties. This review underscores the importance of indole compounds in developing new therapeutic agents, including this compound (Ali et al., 2013).
Umpolung and C2-Functionalization of Indole
The synthesis and functionalization of indoles, particularly through umpolung techniques, are critical for creating bioactive compounds. Deka, Deb, and Baruah (2020) reviewed the C2-functionalization of indole via umpolung, highlighting methods to invert the typical nucleophilic properties of indole, enabling electrophilic reactions at the C2 position. This approach is crucial for synthesizing indole derivatives with potential pharmaceutical applications (Deka, Deb, & Baruah, 2020).
Antiviral Properties of Indole Derivatives
The review by Zhang, Chen, and Yang (2014) focused on indole derivatives as antiviral agents, underscoring the role of the indole scaffold in mimicking peptide structures and binding to enzymes. This property allows for the development of novel drugs with diverse modes of action against viruses, highlighting the potential of indole derivatives, including this compound, in antiviral drug development (Zhang, Chen, & Yang, 2014).
Environmental Epidemiology of Indole Compounds
Louis (2008) explored the environmental epidemiology of essential tremor (ET) and its association with various toxins, including indole compounds like harmane. This study contributes to understanding the environmental impacts of indole derivatives on human health, providing insights into the broader implications of these compounds beyond their pharmacological applications (Louis, 2008).
将来の方向性
Indole derivatives, such as “1-ethyl-4-methyl-2,3-dihydro-1H-indole”, continue to attract research interest due to their significant biological activity and prevalence in natural products and drugs . Future research will likely continue to explore novel synthesis methods and potential applications of these compounds .
特性
IUPAC Name |
1-ethyl-4-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-3-12-8-7-10-9(2)5-4-6-11(10)12/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUPIJIOTOXLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86911-83-3 |
Source


|
| Record name | 1-Ethyl-4-methyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
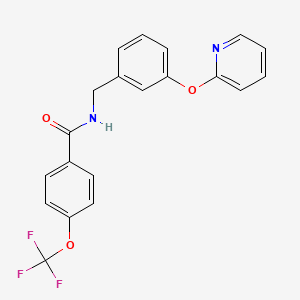
![2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)
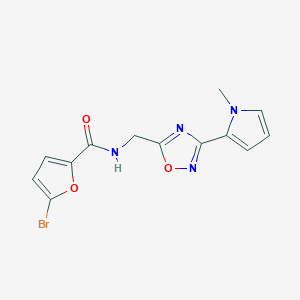
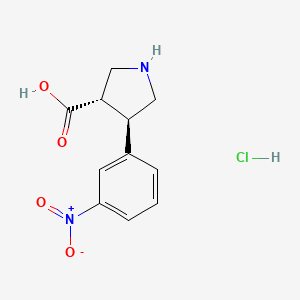
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2673516.png)

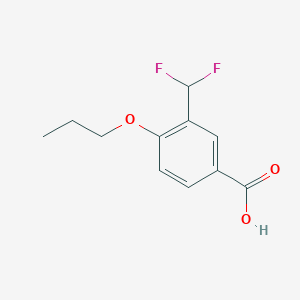
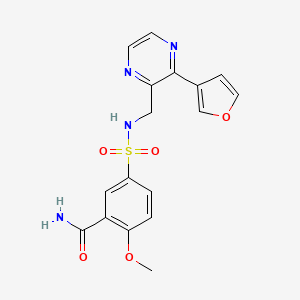
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)
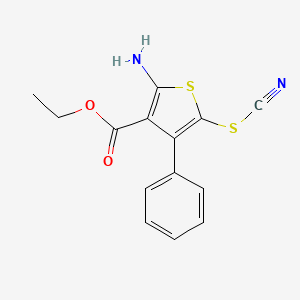
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)
